molecular formula C9H14IN3O2 B15089336 Ethyl 5-amino-4-iodo-1-isopropyl-pyrazole-3-carboxylate

Ethyl 5-amino-4-iodo-1-isopropyl-pyrazole-3-carboxylate

Cat. No.: B15089336
M. Wt: 323.13 g/mol
InChI Key: PLOOPIPREAQJRV-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-iodo-1-isopropyl-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-4-iodo-1-isopropyl-pyrazole-3-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the iodination of a pyrazole derivative followed by esterification. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as iodine or other halogenating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-iodo-1-isopropyl-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

Ethyl 5-amino-4-iodo-1-isopropyl-pyrazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-iodo-1-isopropyl-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the iodine atom may enhance its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-amino-1-isopropyl-1H-pyrazole-4-carboxylate
  • Ethyl 5-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
  • Ethyl 5-amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate

Uniqueness

Ethyl 5-amino-4-iodo-1-isopropyl-pyrazole-3-carboxylate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. This iodine substitution can enhance its potential as a radiolabeled compound for imaging studies or as a precursor for further functionalization .

Properties

Molecular Formula

C9H14IN3O2

Molecular Weight

323.13 g/mol

IUPAC Name

ethyl 5-amino-4-iodo-1-propan-2-ylpyrazole-3-carboxylate

InChI

InChI=1S/C9H14IN3O2/c1-4-15-9(14)7-6(10)8(11)13(12-7)5(2)3/h5H,4,11H2,1-3H3

InChI Key

PLOOPIPREAQJRV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1I)N)C(C)C

Origin of Product

United States

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